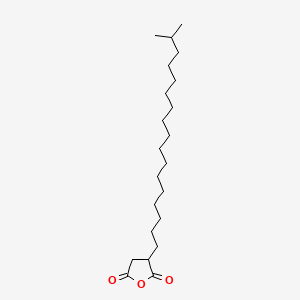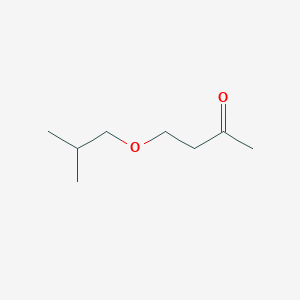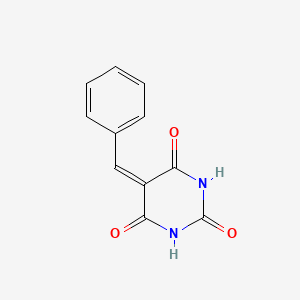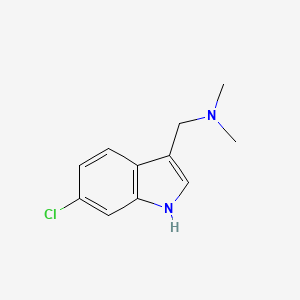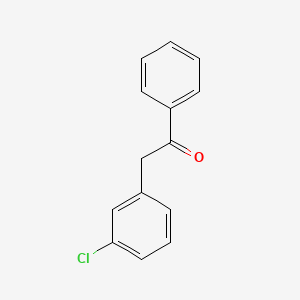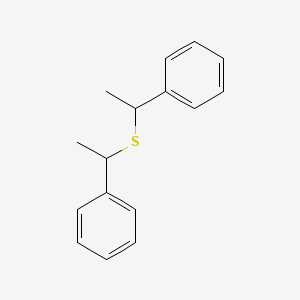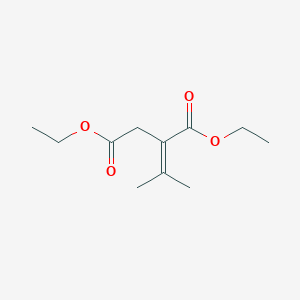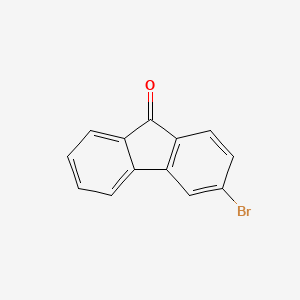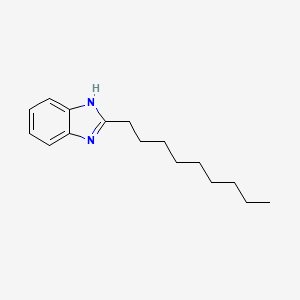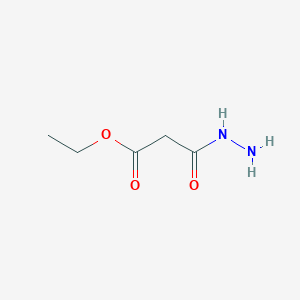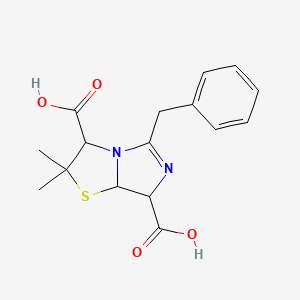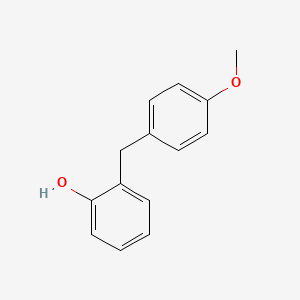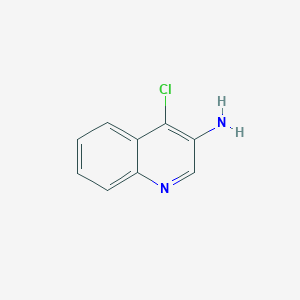
4-氯喹啉-3-胺
描述
4-Chloroquinolin-3-amine, also known as 3-amino-4-chloroquinoline, is a compound with the molecular formula C9H7ClN2 . It has a molecular weight of 178.62 g/mol .
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Chloroquinolin-3-amine consists of a benzene ring fused with a pyridine moiety . The compound has a chlorine atom at the 4th position and an amino group at the 3rd position of the quinoline ring .Chemical Reactions Analysis
Quinoline and its analogues have been reported to undergo a wide range of reactions for the construction of the scaffold and its functionalization . These reactions are crucial for the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis
4-Chloroquinolin-3-amine has a density of 1.4±0.1 g/cm³ . Its boiling point is 308.1±22.0 °C at 760 mmHg . The compound has a molar refractivity of 51.3±0.3 cm³ . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .科学研究应用
4-Chloroquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic compound . Quinoline and its derivatives have received considerable attention in the field of medicinal chemistry due to their broad spectrum of bioactivity . Here are some potential applications:
-
Pharmaceutical Research
- Quinoline is a core template in drug design . Various derivatives of bioactive quinolines have been synthesized and studied for their potential medicinal properties .
- The methods of application or experimental procedures involve various synthetic approaches .
- The outcomes of these studies have shown that quinoline is an important pharmacophore due to its benefits in medicinal chemistry research .
-
Synthetic Organic Chemistry
- Quinoline has versatile applications in the field of synthetic organic chemistry .
- It plays a major role in the synthesis of various organic compounds .
- The methods involve classical synthesis protocols as well as transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
- The outcomes of these syntheses have led to the construction of various organic compounds .
-
Antimalarial Research
- Quinoline and its derivatives have been extensively studied for their antimalarial properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against malaria parasites .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antimalarial activity .
-
Antimicrobial Research
- Quinoline derivatives have shown good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The methods involve the synthesis of various quinoline derivatives and testing their efficacy against different microbial species .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antimicrobial activity .
-
Anticancer Research
- Quinoline derivatives have been studied for their potential anticancer properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against different cancer cell lines .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent anticancer activity .
-
Anti-HIV Research
- Quinoline derivatives have been studied for their potential anti-HIV properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against HIV .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent anti-HIV activity .
-
Anti-AIDS Research
- Quinoline derivatives have been studied for their potential anti-HIV properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against HIV .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent anti-HIV activity .
-
Antibacterial Research
- Quinoline derivatives have shown good antibacterial activity against various bacterial species .
- The methods involve the synthesis of various quinoline derivatives and testing their efficacy against different bacterial species .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antibacterial activity .
-
Antifungal Research
- Quinoline derivatives have been studied for their potential antifungal properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against different fungal species .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antifungal activity .
-
Antidepressant Research
- Quinoline derivatives have been studied for their potential antidepressant properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy in models of depression .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antidepressant activity .
-
Anticonvulsant Research
- Quinoline derivatives have been studied for their potential anticonvulsant properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy in models of epilepsy .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent anticonvulsant activity .
-
Antiviral Research
- Quinoline derivatives have been studied for their potential antiviral properties .
- The methods of application involve the synthesis of various quinoline derivatives and testing their efficacy against different viruses .
- The outcomes of these studies have shown that some quinoline derivatives exhibit potent antiviral activity .
安全和危害
The safety data sheet of 4-Chloroquinolin-3-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 .
未来方向
Recent research data highlights the versatile applications of quinoline and its analogues in the fields of industrial and synthetic organic chemistry . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been the focus of recent studies . Further development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected .
属性
IUPAC Name |
4-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWICNGJRPKVYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355793 | |
| Record name | 4-chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinolin-3-amine | |
CAS RN |
58401-43-7 | |
| Record name | 4-Chloro-3-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58401-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



